An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminothiazole-4-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminothiazole-4-carbaldehyde
This guide provides a comprehensive technical overview of 2-Aminothiazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical data with practical insights into its analytical characterization, reactivity, and applications. The structure of this guide is tailored to present a logical flow from foundational properties to practical methodologies, ensuring a thorough understanding of this important chemical entity.
Core Molecular Identity and Structure
2-Aminothiazole-4-carbaldehyde is a bifunctional molecule featuring a thiazole core, a primary amine at the 2-position, and an aldehyde at the 4-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of diverse molecular architectures.[1][2] The 2-aminothiazole scaffold itself is considered a "privileged structure" in drug discovery, appearing in numerous clinically approved drugs and experimental therapeutics.[2][3]
Key Identifiers:
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IUPAC Name: 2-amino-1,3-thiazole-4-carbaldehyde[4]
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Synonyms: 2-Amino-4-formylthiazole[4]
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CAS Number: 98020-38-3[4]
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Molecular Formula: C₄H₄N₂OS[4]
Caption: 2D Chemical Structure of 2-Aminothiazole-4-carbaldehyde.
Physicochemical and Computed Properties
Quantitative physicochemical parameters are critical for predicting the behavior of a compound in various systems, from reaction media to biological environments. The data presented below are primarily computed properties sourced from the PubChem database, which serve as valuable estimates for experimental design.[4]
| Property | Value | Source |
| Molecular Weight | 128.15 g/mol | PubChem[4] |
| XLogP3 | 0.4 | PubChem[4] |
| Hydrogen Bond Donors | 1 (from the amino group) | PubChem[4] |
| Hydrogen Bond Acceptors | 3 (ring N, amino N, aldehyde O) | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Exact Mass | 128.00443393 Da | PubChem[4] |
| Polar Surface Area | 84.2 Ų | PubChem[4] |
Note: These properties are computationally derived and should be confirmed experimentally for critical applications.
Analytical Characterization: A Spectroscopic Profile
The structural elucidation and purity assessment of 2-Aminothiazole-4-carbaldehyde rely on a combination of spectroscopic techniques. The causality behind using multiple methods is the principle of orthogonal validation; each technique probes different aspects of the molecular structure, and their combined data provide a highly confident characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure determination of organic molecules in solution.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
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Thiazole Ring Proton (H5): A singlet is expected for the proton on the thiazole ring, typically in the aromatic region (~7.5-8.0 ppm).
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Aldehyde Proton (-CHO): A highly deshielded singlet is characteristic of an aldehyde proton, expected to appear far downfield (~9.5-10.0 ppm).
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Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine. Its chemical shift can be variable and is dependent on solvent and concentration, but typically appears in the range of 5.0-7.0 ppm.
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¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.
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Aldehyde Carbonyl (C=O): A highly deshielded signal is expected around 180-190 ppm.
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Thiazole Ring Carbons: Three distinct signals are expected for the carbons of the thiazole ring, with the carbon bearing the amino group (C2) being the most shielded of the three, and the carbons adjacent to the sulfur and nitrogen atoms (C4, C5) appearing at characteristic shifts for heterocyclic systems.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For 2-Aminothiazole-4-carbaldehyde, key expected peaks include:
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N-H Stretching: A pair of medium-to-strong bands in the 3100-3400 cm⁻¹ region, characteristic of a primary amine (-NH₂).
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C=O Stretching: A strong, sharp absorption band around 1670-1690 cm⁻¹, indicative of the aldehyde carbonyl group. The conjugation with the thiazole ring slightly lowers this frequency compared to a simple aliphatic aldehyde.
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C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations within the thiazole ring.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to the conjugated system formed by the thiazole ring and the aldehyde group, 2-Aminothiazole-4-carbaldehyde is expected to exhibit strong UV absorbance. The UV-Vis spectrum of the parent compound, 2-aminothiazole, shows characteristic absorption peaks, and similar features are expected for this derivative.[6]
Caption: General workflow for the analytical characterization of a synthesized compound.
Reactivity, Stability, and Handling
The molecule's bifunctionality dictates its chemical behavior. The primary amine, the aldehyde, and the electron-rich thiazole ring are all potential sites for chemical modification.
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Amino Group Reactivity: The exocyclic amino group can act as a nucleophile. It is readily acylated, alkylated, or can participate in condensation reactions.[7]
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Aldehyde Group Reactivity: The aldehyde is a key electrophilic site, readily undergoing nucleophilic attack. It is a precursor for forming Schiff bases (imines) via reaction with primary amines, and can be oxidized to a carboxylic acid or reduced to an alcohol.[7][8]
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Thiazole Ring: The ring itself can undergo electrophilic substitution, although the specific position and reactivity are influenced by the existing substituents.
Stability and Storage: Based on analogous structures like 2-aminothiazole-5-carbaldehyde, this compound may be sensitive to air and light.[9] It is recommended to store it in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the aldehyde and potential reactions of the amine.
Caption: Role as a versatile precursor in chemical synthesis.
Experimental Protocols
The following protocols describe standard methodologies for characterizing key properties. These are presented as self-validating systems, where the expected outcome is based on the established principles of the technique.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
Causality: The shake-flask method is the gold standard for determining intrinsic solubility. It establishes equilibrium between the solid-state compound and its saturated solution, providing a thermodynamically stable and reproducible value crucial for drug development and formulation.
Methodology:
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Preparation: Add an excess amount of 2-Aminothiazole-4-carbaldehyde to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, clear glass vial. The excess solid is critical to ensure saturation is reached.
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Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Visual confirmation of undissolved solid should be made.
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Phase Separation: After equilibration, cease agitation and allow the solid to settle. Alternatively, centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution), ensuring no solid particles are transferred.
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Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
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Calculation: The solubility is calculated from the measured concentration in the saturated solution and expressed in units such as mg/mL or µM.
Protocol 2: Acquisition of a ¹H NMR Spectrum
Causality: This protocol ensures the acquisition of a high-quality spectrum for structural verification. The choice of a deuterated solvent is to avoid large interfering solvent signals. The addition of an internal standard (TMS) provides a universal reference point (0 ppm) for accurate chemical shift determination.
Methodology:
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Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Aminothiazole-4-carbaldehyde and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
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Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube.
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Standard Addition (Optional but Recommended): Add a small drop of a solution containing an internal standard, such as tetramethylsilane (TMS).
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Instrument Setup: Place the NMR tube into the spectrometer's spinner and insert it into the NMR probe.
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Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.
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Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). Acquire the free induction decay (FID) signal.
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Processing: Apply a Fourier transform to the FID to generate the frequency-domain spectrum. Phase the spectrum correctly and perform a baseline correction.
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Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.
Safety and Handling
While a specific, comprehensive safety profile for 2-Aminothiazole-4-carbaldehyde is not widely published, data from the parent compound, 2-aminothiazole, and related structures provide guidance.
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Hazards: The parent compound, 2-aminothiazole, is listed as harmful if swallowed and causes serious eye irritation. [10]Compounds with this scaffold may also cause skin and respiratory irritation. [11]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. [12]* Spill Response: In case of a small spill, dampen the solid material with a suitable solvent (e.g., 60-70% ethanol) to prevent dust formation, and carefully transfer it to a sealed container for disposal. [13]* Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
This guide is intended for informational purposes by trained professionals and does not replace a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) before handling any chemical.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763288, 2-Aminothiazole-4-carbaldehyde. Available from: [Link]
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ChemBK (2024). 2-Aminothiazole-5-carbadehyde. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1501882, 2-Aminothiazole-4-carboxylic acid. Available from: [Link]
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Reva, I., et al. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules. Available from: [Link]
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